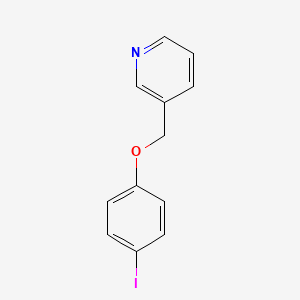

3-(4-Iodophenoxymethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-iodophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAIPYBAKIPQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 3 4 Iodophenoxymethyl Pyridine Within Contemporary Chemical Research

Significance of Pyridine-Based Chemical Entities in Advanced Organic Synthesis and Materials Science

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, is a cornerstone of modern chemistry. wikipedia.orgpostapplescientific.com Its unique six-membered ring structure, containing five carbon atoms and one nitrogen atom, imparts distinct electronic properties and reactivity, making it a fundamental building block in a vast array of applications. numberanalytics.comnumberanalytics.com

In the realm of advanced organic synthesis , pyridine and its derivatives are indispensable. nih.gov They serve as versatile solvents, reagents, and catalysts in numerous chemical transformations. postapplescientific.comyoutube.com The nitrogen atom in the pyridine ring can act as a base or a nucleophile, facilitating reactions such as esterifications, acylations, and Knoevenagel condensations. wikipedia.orgyoutube.com Furthermore, the pyridine scaffold is a key component in a multitude of pharmaceuticals and agrochemicals, including antibiotics, antivirals, and herbicides. wikipedia.orgnumberanalytics.comlifechemicals.com The ability to functionalize the pyridine ring allows for the creation of extensive compound libraries with diverse biological activities. nih.gov

The importance of pyridine extends into materials science , where its derivatives are utilized in the development of functional materials. numberanalytics.comnih.gov The electron-withdrawing nature of the pyridine ring and its ability to participate in hydrogen bonding and coordination with metal ions make it a valuable component in the design of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. rsc.orgnih.govresearchgate.net The coordination chemistry of pyridine-type ligands is particularly significant, enabling the construction of complex molecular assemblies and surface-confined metal-organic networks with tailored properties. nih.gov

Key Roles of Pyridine in Different Fields:

| Field | Key Roles | Examples of Applications |

| Organic Synthesis | Solvent, Reagent, Catalyst, Building Block | Pharmaceuticals, Agrochemicals, Complex Molecule Synthesis |

| Materials Science | Ligand for Metal Complexes, Component of Functional Materials | Organic Light-Emitting Diodes (OLEDs), Solar Cells, Molecular Assemblies |

| Medicinal Chemistry | Core Scaffold in Drugs | Antibiotics (e.g., Ciprofloxacin), Anticancer Agents, Antivirals |

The Role of Halogenated Aromatic Ethers as Key Synthetic Intermediates

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that is substituted with one or more halogen atoms. wikipedia.org These compounds serve as crucial intermediates in organic synthesis due to the unique reactivity conferred by the halogen substituent.

The presence of a halogen atom, such as iodine, on the aromatic ring provides a reactive site for various cross-coupling reactions. These reactions, including the Suzuki-Miyaura and Heck couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The specific halogen influences the reactivity, with iodo-substituted arenes generally exhibiting higher reactivity in these transformations.

One of the primary methods for synthesizing aromatic ethers is the Williamson ether synthesis , which involves the reaction of a sodium alkoxide or phenoxide with a halogenated hydrocarbon. francis-press.comfrancis-press.com This method is widely applicable for preparing a diverse range of ethers. numberanalytics.com Other synthetic routes include the Ullmann condensation and palladium-catalyzed etherification reactions. numberanalytics.com

Halogenated aromatic ethers are precursors to a wide variety of functionalized molecules. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. numberanalytics.comiloencyclopaedia.org The specific properties of the resulting products can be fine-tuned by the choice of both the aromatic ether and the coupling partner.

Structural and Synthetic Relevance of the 3-(Phenoxymethyl)pyridine (B6429780) Scaffold and its Halogenated Analogues

The 3-(phenoxymethyl)pyridine scaffold combines the key features of both the pyridine ring and the phenoxy group, linked by a methylene (B1212753) ether bridge. This structural arrangement offers a unique combination of properties and synthetic handles, making it a valuable platform in medicinal chemistry and materials science.

Halogenated analogues of the 3-(phenoxymethyl)pyridine scaffold, such as 3-(4-iodophenoxymethyl)pyridine, are particularly important synthetic intermediates. The iodine atom at the 4-position of the phenoxy ring serves as a versatile functional group for further chemical modifications. This position is often targeted for cross-coupling reactions to introduce new functionalities, leading to the development of novel compounds with potential applications in various fields, including as antibacterial or anticancer agents. nih.govnih.gov

The synthesis of these scaffolds can be achieved through various methods, often involving the reaction of 3-(chloromethyl)pyridine (B1204626) or a related derivative with a substituted phenol (B47542) in the presence of a base. The specific reaction conditions can be optimized to achieve high yields of the desired product.

Research Objectives and Scope for this compound Investigations

The primary research objective for investigations into this compound is to fully characterize its chemical and physical properties and to explore its potential as a building block in the synthesis of more complex molecules. The scope of these investigations typically includes:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound. This involves exploring different reaction conditions, catalysts, and starting materials to maximize yield and purity.

Spectroscopic and Structural Characterization: Thoroughly characterizing the compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. uni.lusemanticscholar.org This provides detailed information about its molecular structure and connectivity.

Exploration of Reactivity: Investigating the reactivity of the iodine substituent in cross-coupling reactions to synthesize a library of novel derivatives. This allows for the exploration of structure-activity relationships.

Evaluation of Biological Activity: Screening the parent compound and its derivatives for potential biological activities, such as antimicrobial or anticancer properties, based on the known pharmacological relevance of pyridine and its derivatives. nih.govnih.gov

Physicochemical Data for this compound:

| Property | Value |

| Molecular Formula | C12H10INO |

| Monoisotopic Mass | 310.9807 Da |

| SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)I |

| InChI | InChI=1S/C12H10INO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9H2 |

| InChIKey | HGAIPYBAKIPQNV-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Synthetic Methodologies and Precursor Chemistry of 3 4 Iodophenoxymethyl Pyridine

Strategies for Pyridine (B92270) Ether Linkage Formation

The central structural feature of 3-(4-Iodophenoxymethyl)pyridine is the ether bond connecting the pyridine-3-yl-methyl group to a phenoxy moiety. The formation of this C-O bond is a critical step, and several established methodologies can be employed.

A primary and classical method for forming the ether linkage is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This approach typically involves the reaction of a pyridine-containing electrophile with a phenoxide nucleophile.

Route A: The reaction between 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine) and a substituted phenoxide (like sodium 4-iodophenoxide). The phenoxide, generated by treating the corresponding phenol (B47542) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile, displacing the halide from the pyridine precursor.

Route B: An alternative, though less common, displacement involves a pyridyl alkoxide and a phenyl halide. However, due to the generally lower reactivity of aryl halides in standard nucleophilic aromatic substitution (SNAr), this route is less favored unless the phenyl ring is activated by electron-withdrawing groups. For pyridine derivatives, SNAr reactions are viable, and the reactivity of halopyridines often follows the order I > Br > Cl > F for the leaving group, although this can vary depending on the nucleophile.

The choice of solvent is crucial for the success of these reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and hexamethylphosphoramide (HMPA) are often used to enhance the reaction rates by solvating the cation of the base and leaving the nucleophile more reactive.

| Pyridine Precursor | Phenol Precursor | Base | Solvent | Typical Conditions |

| 3-(Chloromethyl)pyridine | 4-Iodophenol (B32979) | K₂CO₃ | Acetonitrile | Reflux |

| 3-(Bromomethyl)pyridine | 4-Iodophenol | NaH | DMF | 0 °C to RT |

| 3-(Chloromethyl)pyridine | Phenol | Cs₂CO₃ | NMP | 80-100 °C |

This table presents representative, not exhaustive, conditions for nucleophilic displacement reactions.

In recent decades, transition-metal-catalyzed reactions have become powerful tools for C-O bond formation, offering milder conditions and broader substrate scope compared to classical methods. These approaches are particularly useful for coupling aryl halides with alcohols.

Buchwald-Hartwig Amination Analogue: While renowned for C-N bond formation, palladium- and copper-catalyzed systems have been adapted for etherification. A plausible route involves the coupling of 3-(hydroxymethyl)pyridine with 1,4-diiodobenzene or 4-bromoiodobenzene, catalyzed by a palladium complex with a suitable phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, Cs₂CO₃).

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another viable method. This reaction would involve coupling 3-(hydroxymethyl)pyridine with an activated aryl iodide, such as 1,4-diiodobenzene, in the presence of a copper(I) catalyst (e.g., CuI) and a base, often at elevated temperatures.

These transition-metal-catalyzed methods are advantageous as they can often tolerate a wider range of functional groups within the substrates.

Methodologies for Introducing the 4-Iodophenyl Moiety

If the ether linkage is formed first to yield 3-(phenoxymethyl)pyridine (B6429780), the final step is the regioselective iodination of the phenyl ring. The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the bulky phenoxymethyl-pyridine group, substitution at the para-position is strongly favored.

Common iodinating reagents for this transformation include:

Iodine monochloride (ICl): A potent electrophilic iodinating agent.

N-Iodosuccinimide (NIS): A milder and easier-to-handle source of electrophilic iodine, often used with a catalytic amount of an acid like trifluoroacetic acid (TFA).

Iodine (I₂) with an oxidizing agent: A mixture of molecular iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or sodium hypochlorite) can generate the electrophilic iodine species in situ.

| Substrate | Iodinating Reagent | Solvent | Typical Conditions |

| 3-(Phenoxymethyl)pyridine | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temperature |

| 3-(Phenoxymethyl)pyridine | Iodine / HIO₃ | Acetic Acid | 50-70 °C |

| 3-(Phenoxymethyl)pyridine | Iodine Monochloride (ICl) | Dichloromethane | 0 °C to RT |

This table illustrates common conditions for the direct iodination of activated aromatic rings.

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful method for constructing the C-C or C-heteroatom bonds necessary to build the iodinated aromatic precursor. This strategy is typically employed before the etherification step.

Suzuki Coupling: A boronic acid derivative of one fragment can be coupled with a halide of the other. For instance, (4-iodophenyl)boronic acid could be coupled with a suitable pyridine precursor, although this is less direct for forming the ether linkage itself.

Sonogashira Coupling: If building a more complex analogue, the Sonogashira coupling of an alkyne with an aryl iodide is a key reaction. This can be followed by further transformations.

Halogen Exchange (Finkelstein Reaction): An aromatic Finkelstein reaction can be used to convert a bromo- or chloro-precursor into the desired iodo-derivative. For example, 3-(4-bromophenoxymethyl)pyridine could be converted to the target compound using sodium iodide and a copper(I) iodide catalyst.

These palladium-catalyzed reactions are valued for their high efficiency and functional group tolerance, making them a cornerstone of modern organic synthesis.

Multi-Step Synthetic Sequences and Convergence for this compound

The synthesis of this compound is typically achieved through a multi-step sequence. A convergent approach is generally more efficient than a linear one, as it allows for the independent synthesis of key fragments that are combined in a later stage.

Convergent Synthesis (Most Common Approach):

This strategy involves preparing the two key precursors, a pyridine-containing fragment and the 4-iodophenyl fragment, separately before coupling them.

Step 1a: Synthesis of 4-iodophenol. This is a commercially available starting material or can be readily prepared by the direct iodination of phenol.

Step 1b: Synthesis of 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This is typically prepared from 3-(hydroxymethyl)pyridine using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Step 2 (Coupling): The final step is the formation of the ether linkage via a nucleophilic displacement reaction (Williamson ether synthesis) as described in section 2.1.1. 4-Iodophenol is deprotonated with a base (e.g., K₂CO₃, NaH) to form the phenoxide, which then reacts with 3-(chloromethyl)pyridine to yield this compound.

Linear Synthesis:

A linear sequence involves the sequential modification of a single starting material.

Step 1: Couple 3-(chloromethyl)pyridine with phenol using a Williamson ether synthesis to form 3-(phenoxymethyl)pyridine.

Step 2: Perform a regioselective electrophilic iodination on the terminal phenyl ring of 3-(phenoxymethyl)pyridine, as detailed in section 2.2.1, to install the iodine atom at the para position.

Advanced Spectroscopic and Structural Characterization of 3 4 Iodophenoxymethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an essential technique for determining the precise molecular structure of a compound in solution. For 3-(4-Iodophenoxymethyl)pyridine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectral Analysis of Pyridine (B92270) and Aromatic Protons, and Methylene (B1212753) Bridge

A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The expected signals would include those for the protons on the pyridine ring, the iodinated phenyl ring, and the methylene bridge connecting the two moieties. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the iodine atom on the phenyl ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5-8.7 | m |

| Pyridine H-4, H-5 | ~7.2-7.8 | m |

| Methylene (-CH₂-) | ~5.1-5.3 | s |

| Phenyl H-2', H-6' | ~6.8-7.0 | d |

| Phenyl H-3', H-5' | ~7.6-7.8 | d |

Note: This table contains predicted data based on similar structures and is for illustrative purposes only. Actual experimental data is required for confirmation.

¹³C NMR Spectral Analysis of the Carbon Framework, including Quaternary Carbons

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. Quaternary carbons, such as the carbon atom bonded to the iodine (C-4') and the carbon in the pyridine ring adjacent to the substituent (C-3), would also be identified.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2, C-6 | ~148-150 |

| Pyridine C-4 | ~123-125 |

| Pyridine C-3, C-5 | ~135-138 |

| Methylene (-CH₂-) | ~68-70 |

| Phenyl C-1' | ~157-159 |

| Phenyl C-2', C-6' | ~116-118 |

| Phenyl C-3', C-5' | ~138-140 |

| Phenyl C-4' | ~85-87 |

Note: This table contains predicted data based on similar structures and is for illustrative purposes only. Actual experimental data is required for confirmation.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (two- or three-bond) correlations between protons and carbons, which is vital for connecting the pyridine ring, methylene bridge, and the iodophenoxy group.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the exact molecular weight of this compound and to study its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern, observed in the mass spectrum, would offer structural information as the molecule breaks apart in a predictable manner. Expected fragments would likely arise from cleavage of the ether linkage and loss of iodine.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The spectra would show characteristic absorption or scattering bands for the C-H, C=C, C=N, and C-O bonds within the pyridine and phenyl rings, as well as the C-I bond. These vibrational signatures would serve to confirm the presence of the key functional groups in the synthesized compound.

Single Crystal X-ray Diffraction Analysis of this compound and Related Molecular Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Determination of Molecular Geometry and Conformational Preferences in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles, is determined through techniques like single-crystal X-ray diffraction. This experimental data reveals the molecule's conformation as it exists in the solid state. For a molecule like this compound, this would involve determining the spatial relationship between the pyridine and iodophenyl rings, as well as the geometry of the central oxymethyl linker. The conformational preferences are influenced by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces within the crystal lattice. Without experimental data, a definitive description of these parameters for the title compound cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the crystalline state, molecules are arranged in a highly ordered, repeating pattern known as a crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. For this compound, one would anticipate the potential for several types of interactions, including:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds may play a role in stabilizing the crystal structure.

Van der Waals Forces: These non-specific interactions are also integral to the crystal packing.

The analysis of these interactions and the resulting packing motifs provides insight into the supramolecular assembly of the compound. However, without crystallographic data, the specific interactions and their geometric parameters for this compound remain undetermined.

Application of Advanced Refinement Techniques, e.g., Hirshfeld Atom Refinement

Hirshfeld Atom Refinement (HAR) is a method used to enhance the results of single-crystal X-ray diffraction experiments. It utilizes aspherical atomic scattering factors derived from theoretical quantum mechanical calculations to refine the crystal structure. This technique can provide more accurate positions for hydrogen atoms and a more detailed description of the electron density distribution compared to standard refinement methods. The application of HAR to this compound would require high-quality X-ray diffraction data, which is currently not available. Therefore, no findings from such an advanced refinement can be reported.

Computational and Theoretical Investigations of 3 4 Iodophenoxymethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. doaj.org It is widely employed to predict molecular geometries, energies, and reactivity indices. For complex organic molecules like 3-(4-Iodophenoxymethyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a good balance between accuracy and computational cost. doaj.orgrsc.orgresearchgate.net

The structure of this compound is characterized by two aromatic rings linked by a flexible methylene (B1212753) ether bridge (-CH₂-O-). Rotation around the C-C and C-O single bonds of this linker gives rise to various conformational isomers. Geometry optimization using DFT is the first step in a computational study, seeking to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Phenoxymethylpyridine Structure (Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond/Dihedral Angle (°) |

| C-I | ~2.10 | C-O-C | ~118.0 |

| C-O (Aryl) | ~1.37 | C-C-O | ~109.5 |

| C-O (Alkyl) | ~1.43 | Dihedral (Py-CH₂-O-Ph) | Variable |

| C-N (Py) | ~1.34 | Dihedral (CH₂-O-Ph-I) | Variable |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wuxiapptec.com The HOMO energy (E_HOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity).

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. pnrjournal.com The MEP map illustrates regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and lone pair of electrons, making it the primary site for protonation and hydrogen bonding. pnrjournal.com Regions of positive potential are likely found around the hydrogen atoms. Notably, the iodine atom can exhibit a region of positive potential known as a "sigma-hole" along the extension of the C-I bond, making it a potential halogen bond donor.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring (or at other points of interest). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

For this compound, NICS calculations would be performed for both the pyridine ring and the iodinated benzene (B151609) ring. It is expected that both rings would exhibit negative NICS values, confirming their aromatic character. Comparing these values to those of unsubstituted benzene and pyridine could reveal the electronic influence of the substituents on the ring currents. Such benchmark studies have been performed extensively on pyridine and related diazines. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solution-Phase Behavior

While DFT calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations can predict its behavior over time at finite temperatures and in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal its dynamic behavior. It would show how the flexible linker allows the two aromatic rings to move relative to each other and which conformations are most populated in solution. Furthermore, it would characterize the interactions between the solute and solvent molecules, such as hydrogen bonding between the pyridine nitrogen and water, and hydrophobic interactions involving the aromatic rings.

Hirshfeld Surface Analysis and Energy Frameworks for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice, based on the electron density distribution. pnrjournal.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal).

By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, specific intermolecular contacts can be identified as red spots, indicating close interactions. A two-dimensional fingerprint plot derived from the surface summarizes all intermolecular contacts, providing quantitative percentages for each type of interaction. For a crystal of this compound, one would expect significant contributions from H···H, C···H/H···C, and I···H/H···N/H···O contacts. The presence of iodine and pyridine nitrogen suggests that halogen bonding (C-I···N) and other weak interactions could play a crucial role in the crystal packing. nih.govnih.gov

Computational Studies on Reaction Mechanisms for Pyridine Ether Formation and Halogen Exchange at Aromatic Centers

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate mechanisms of chemical reactions. In the context of synthesizing and understanding the reactivity of this compound, computational studies provide invaluable insights into the formation of the pyridine ether linkage and the potential for halogen exchange at the aromatic center. These investigations, typically employing quantum mechanical methods, allow for the detailed exploration of reaction pathways, transition states, and the electronic and steric factors that govern reaction outcomes.

Pyridine Ether Formation

The formation of the ether bond between the pyridine and iodophenol moieties is a critical step in the synthesis of this compound. Computational studies on analogous systems, often utilizing Density Functional Theory (DFT) methods, have been instrumental in clarifying the mechanisms of such nucleophilic aromatic substitution or etherification reactions involving pyridines. researchgate.net

Researchers typically employ DFT functionals like B3LYP or ω-B97XD, paired with appropriate basis sets such as 6-31G(d) or def2-TZVPP, to model the reaction. researchgate.netresearchgate.net These calculations can map out the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products.

A common mechanistic pathway for the formation of pyridine ethers is the Williamson ether synthesis, where an alcohol (or phenoxide) displaces a leaving group from the pyridine ring, or a pyridyloxide displaces a leaving group from an alkyl or aryl halide. For the synthesis of this compound, a likely route involves the reaction of 3-(hydroxymethyl)pyridine with 4-iodophenol (B32979) under basic conditions, or the reaction of a 3-(halomethyl)pyridine with the sodium salt of 4-iodophenol.

Computational modeling of these processes would focus on calculating the activation energy barriers for the competing reaction pathways. For instance, in the reaction involving a 3-(halomethyl)pyridine, the calculations would determine the energy required to reach the transition state for the nucleophilic attack of the 4-iodophenoxide on the methylene carbon.

Table 1: Illustrative Calculated Energy Profile for a Postulated SN2 Reaction Pathway for Pyridine Ether Formation

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-(chloromethyl)pyridine (B1204626) + 4-iodophenoxide | 0.0 |

| Transition State | [4-Iodophenoxy---CH2---pyridine-Cl]- | +15.7 |

| Products | This compound + Cl- | -25.3 |

Note: The data in this table is illustrative and based on typical values for similar SN2 reactions. Actual values would require specific quantum chemical calculations for this reaction.

These computational models can also elucidate the role of the solvent, which is known to significantly influence the reaction rates and outcomes of nucleophilic substitution reactions. researchgate.net By incorporating a solvent model (e.g., a polarizable continuum model), the calculations can provide a more realistic representation of the reaction environment.

Halogen Exchange at Aromatic Centers

The iodine atom on the phenyl ring of this compound is a site of potential chemical transformation, most notably through halogen exchange reactions. These reactions are crucial for the further functionalization of the molecule. Computational studies are pivotal in understanding the mechanisms of these exchange processes, which can proceed through various pathways, including metal-halogen exchange or nucleophilic aromatic substitution.

Computational investigations into metal-halogen exchange, for example with organolithium reagents, can reveal the structure of the key intermediates and transition states. acs.org DFT calculations can be used to model the coordination of the lithium reagent to the aromatic ring and the subsequent transfer of the halogen atom.

Table 2: Illustrative Calculated Parameters for the Investigation of Halogen Exchange

| Parameter | Description | Typical Computational Method |

| Activation Energy | The energy barrier for the exchange reaction. | DFT (e.g., B3LYP) |

| Reaction Enthalpy | The overall energy change of the reaction. | DFT (e.g., B3LYP) |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Transition State Optimization |

| Natural Bond Orbital (NBO) Analysis | To study the charge distribution and bond orders. | NBO Analysis |

Note: This table outlines the types of parameters and computational methods that would be employed in a study of halogen exchange on this molecule.

Furthermore, computational chemistry can predict the relative reactivity of different halogens. For instance, the carbon-iodine bond is weaker than the carbon-bromine or carbon-chlorine bonds, a fact that can be quantified through bond dissociation energy calculations. This information is critical for designing selective halogen exchange reactions.

Theoretical studies on the interaction of halogen atoms with aromatic systems have shown that stabilizing interactions can occur, particularly with more polarizable halogens like iodine. researchgate.net These interactions can influence the geometry and energetics of the reactants and intermediates in a halogen exchange reaction.

Reactivity and Derivatization Strategies for 3 4 Iodophenoxymethyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring is a primary site for electrophilic attack and coordination, owing to its basicity and the presence of a lone pair of electrons.

N-Oxidation and N-Protonation Studies

The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond introduces a dipolar character, which can influence the electronic properties of the pyridine ring and provide a handle for further reactions. arkat-usa.org For instance, pyridine N-oxides can be used in photocatalyzed ortho-alkylation reactions. researchgate.net

Protonation of the pyridine nitrogen occurs in the presence of acids, forming a pyridinium (B92312) salt. The pKa of the conjugate acid of pyridine is approximately 5.25, indicating it is a moderately weak base. wikipedia.org Protonation significantly alters the electronic landscape of the molecule, making the pyridine ring more electron-deficient and susceptible to nucleophilic attack.

Investigation of Coordination Chemistry with Transition Metal Centers

Pyridine and its derivatives are widely utilized as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom's lone pair readily donates to empty d-orbitals of metal ions, acting as a Lewis base. wikipedia.org 3-(4-Iodophenoxymethyl)pyridine can act as a monodentate ligand, coordinating to metal centers such as nickel(II), copper(I), and silver(I). jscimedcentral.com The geometry of the resulting coordination complexes, which can be octahedral, square planar, or tetrahedral, is influenced by the metal's identity, oxidation state, and the other ligands present. jscimedcentral.comlibretexts.org The formation of these metal complexes can be a crucial step in catalytic processes or in the design of materials with specific electronic or magnetic properties. researchgate.net

Reactions at the Iodophenyl Moiety

The iodine atom on the phenyl ring is an excellent leaving group, making this part of the molecule a prime target for carbon-carbon bond formation and other substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, and the iodophenyl group of this compound is an ideal substrate for these transformations. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgyoutube.com The reaction is highly valued for synthesizing arylalkynes, which are important intermediates in pharmaceuticals and materials science. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes and is often used in the construction of complex cyclic and polycyclic systems. wikipedia.orgyoutube.com The reaction typically proceeds with trans selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly useful for synthesizing heterocycles. chim.it

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Phenyl Ring

While less common for aryl iodides compared to aryl halides activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the stabilization of the anionic intermediate by the electronegative nitrogen atom. stackexchange.comvaia.comyoutube.com However, for the iodophenyl moiety, SNAr would require a strong nucleophile and potentially harsh reaction conditions, as the phenyl ring is not inherently activated towards this type of substitution. The typical leaving group order in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of what is seen in many cross-coupling reactions. nih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation, or deiodination, involves the removal of the iodine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or the use of hydride reagents. This reaction can be useful when the iodo-substituent is used as a directing group or for strategic bond disconnections during a synthesis, and its removal is the final step.

Reactions at the Phenoxymethyl (B101242) Linkage

The stability and cleavage of the ether bond in this compound are central to its reactivity profile. This section explores the chemical and enzymatic pathways that can lead to the scission of this critical linkage.

Chemical and Enzymatic Cleavage Reactions of the Ether Bond

The C-O bond in aryl ethers, such as that in this compound, is generally stable but can be cleaved under specific conditions. The most common method for cleaving such ethers is through the use of strong acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via nucleophilic substitution. Given the structure of this compound, acidic cleavage would be expected to yield a phenol (B47542) and an alkyl halide. libretexts.org Specifically, the nucleophilic attack by the halide ion would occur at the less hindered methylene (B1212753) carbon attached to the pyridine ring, leading to the formation of 4-iodophenol (B32979) and 3-(halomethyl)pyridine. The attack on the aromatic carbon of the iodophenyl group is disfavored. libretexts.org

In the context of related compounds, research into lignin (B12514952) depolymerization, which is rich in aryl ether linkages, provides analogous reaction models. rsc.orgnih.govresearchgate.net Catalytic methods using a combination of a Lewis acid and a hydrogenation metal have proven effective for cleaving aryl-ether bonds. rsc.orgnih.gov For instance, a synergistic Co–Zn/beta catalyst system has been used to break down lignin model compounds. rsc.orgnih.govresearchgate.net Similarly, palladium-on-carbon (Pd/C) catalysts have been employed for the selective cleavage of β-O-4 aryl ether bonds, a common linkage in lignin. rsc.org These catalytic hydrogenolysis approaches could potentially be applied to cleave the phenoxymethyl ether bond in this compound, generating 4-iodophenol and 3-picoline.

Enzymatic cleavage of aromatic ethers is another significant pathway, often observed in metabolic processes. Enzymes like heme-thiolate peroxygenases, secreted by fungi such as Agrocybe aegerita, can catalyze the oxidative cleavage of diverse ethers. nih.gov The mechanism often involves hydrogen abstraction from the C-H bond adjacent to the ether oxygen, leading to the formation of an aldehyde and a phenol. nih.gov For this compound, this would result in the formation of 4-iodophenol and pyridine-3-carbaldehyde. Studies have shown that the cleavage of methyl benzyl (B1604629) ethers by this enzyme selectively oxidizes the benzyl moiety, not the methyl group. nih.gov

The table below summarizes potential cleavage reactions applicable to the ether bond in this compound based on analogous chemical systems.

Table 1: Potential Cleavage Reactions of the Ether Bond in this compound

| Reaction Type | Reagents/Catalysts | Expected Products | Reference |

|---|---|---|---|

| Acidic Cleavage | Excess HI or HBr | 4-Iodophenol and 3-(halomethyl)pyridine | libretexts.org |

| Catalytic Hydrogenolysis | Co–Zn/beta catalyst, H₂ | 4-Iodophenol and 3-Picoline | rsc.orgnih.gov |

| Catalytic Transfer Hydrogenolysis | Pd/C, Formate | 4-Iodophenol and 3-Picoline | rsc.org |

Derivatization for Analytical and Synthetic Enhancement

Derivatization is a chemical modification process used to alter a compound to enhance its suitability for a specific analytical method or to serve as a building block for further synthesis. libretexts.org For this compound, derivatization can target the iodine atom, the pyridine ring, or the aromatic phenoxy ring to improve properties like volatility for gas chromatography (GC), absorptivity for high-performance liquid chromatography (HPLC), or reactivity for synthetic transformations. libretexts.orgnih.gov

The presence of the iodine atom makes the molecule a prime candidate for various cross-coupling reactions, which are powerful tools in organic synthesis. The high reactivity of the C-I bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds. lookchem.com This is a common strategy for creating more complex molecules from simpler, halogenated precursors. lookchem.comresearchgate.net

Strategies for Modifying Peripheral Functional Groups in Analogous Structures

The modification of functional groups in structures analogous to this compound provides a blueprint for its potential derivatization. The two primary sites for modification are the pyridine nitrogen and the carbon-iodine bond on the phenyl ring.

Modification of the Pyridine Ring: The nitrogen atom in the pyridine ring can be alkylated. For instance, in studies of similar imidazo[4,5-c] and imidazo[4,5-b]pyridine systems, alkylation using reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in DMF has been successfully demonstrated. nih.gov This strategy could be applied to this compound to introduce various alkyl or benzyl groups at the pyridine nitrogen, potentially altering its solubility and biological activity.

Modification at the Carbon-Iodine Bond: The iodophenyl group is highly versatile for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures.

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, replacing iodine with an aryl, heteroaryl, or alkyl group.

Heck Coupling: Reaction with alkenes to form a substituted alkene.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group. This reaction typically uses a palladium catalyst along with a copper(I) co-catalyst. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, replacing iodine with an amino group.

C-H Silylation: An efficient palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed, demonstrating that an iodo-aryl group can direct silylation at a nearby C-H bond. acs.org This suggests that intramolecular derivatization is also a possibility for appropriately designed analogues.

For analytical enhancement, especially for HPLC, derivatization often involves attaching a chromophoric or fluorophoric tag. nih.gov While the inherent aromaticity of this compound provides UV absorbance, derivatization can significantly increase sensitivity. For example, reacting an alcohol or amine derivative of the parent structure with reagents like dansyl chloride or rhodamine-based compounds can introduce a highly fluorescent tag, drastically lowering detection limits. nih.gov

The table below outlines potential derivatization strategies based on reactions performed on analogous structures.

Table 2: Potential Derivatization Strategies for this compound Analogues

| Functional Group | Reaction Type | Reagents/Catalysts | Potential Product Feature | Reference |

|---|---|---|---|---|

| Pyridine Nitrogen | N-Alkylation | Alkyl/Benzyl Halide, K₂CO₃ | Modified solubility and biological properties | nih.gov |

| C-I Bond | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-C bond formation (biaryl, etc.) | researchgate.net |

| C-I Bond | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) | C-C bond formation (alkynyl) | researchgate.net |

| C-I Bond | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N bond formation (arylamine) | researchgate.net |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

Pyridine-fused heterocycles are crucial structural motifs in medicinal chemistry and material sciences due to their unique electronic and biological properties. wikipedia.org The synthesis of these systems often relies on the strategic construction of one heterocyclic ring onto another. Halogenated pyridines, such as 3-(4-Iodophenoxymethyl)pyridine, are excellent precursors for these syntheses, particularly through palladium-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds, which are key steps in ring formation.

A prominent method for constructing fused rings is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. nih.gov This reaction is instrumental in forming C-N bonds, which can be part of a subsequent cyclization step to create a new nitrogen-containing ring fused to the pyridine (B92270) core. For instance, a cascade reaction involving an initial imination followed by an intramolecular Buchwald-Hartwig cross-coupling can yield complex fused systems like pyrido[2,3-d]pyrimidines. rsc.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for such transformations.

Research has demonstrated the feasibility of various cascade reactions for synthesizing diverse fused pyridine frameworks. For example, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles and alkynyl aldehydes through a cascade 6-endo-dig cyclization. nih.gov While not starting from this compound itself, this illustrates a powerful strategy where the pyridine building block is elaborated into a more complex, fused structure. The table below outlines representative fused pyridine systems that can be accessed using strategies applicable to halogenated pyridine precursors.

Table 1: Examples of Pyridine-Fused Heterocyclic Systems and Synthetic Strategies

| Fused System | General Synthetic Strategy | Key Reaction Type | Relevant Precursor Functionality |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Cascade imination and intramolecular C-N coupling | Buchwald-Hartwig Amination | Aryl Halide, Amine |

| Pyrazolo[3,4-b]pyridines | Condensation and intramolecular cyclization | C≡C Bond Activation / Cyclization | Amine, Alkyne |

This table presents generalized synthetic strategies for forming pyridine-fused heterocycles, for which precursors like this compound are suitable starting points due to their reactive halogen functionality.

The construction of large, ring-based molecules like macrocycles and other polycyclic systems often requires building blocks with well-defined geometries and specific reactive handles for stitching them together. Halogenated pyridines serve this purpose effectively. The synthesis of 12-membered tetra-aza macrocyclic pyridinophanes, for example, has been achieved using an iodopyridine derivative as a key intermediate. researchgate.net The synthesis of these complex structures presents unique challenges, but the reactivity of the iodo-group allows for its conversion into other functionalities or its direct use in coupling reactions to form the macrocyclic ring. researchgate.net

Similarly, polyfluorinated pyridine derivatives have been successfully employed in the synthesis of heteracalixarenes, which are a class of macrocyclic compounds. acs.org These syntheses rely on nucleophilic aromatic substitution reactions where the halogen acts as a leaving group. The principles guiding these reactions are applicable to this compound, where the iodo-group can be targeted by difunctional nucleophiles to build large cyclic structures. The rigidity of the pyridine and phenyl rings contributes to the pre-organization of the final macrocyclic architecture.

Utilization in Polymer Chemistry and Functional Materials

The structural features of this compound make it an attractive monomer for the synthesis of advanced functional polymers. The pyridine ring can enhance thermal stability and provide a site for tuning electronic properties, while the iodo-group is a prime reactive site for polymerization reactions. researchgate.netnih.gov

Poly(pyridine amide)s are a class of high-performance polymers known for their thermal stability and mechanical strength. nih.gov The synthesis of these polymers often involves the polycondensation of monomers containing amine and carboxylic acid functionalities. While this compound does not inherently possess these groups, its reactive C-I bond makes it an ideal candidate for polymerization via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

In a potential polymerization scheme, this compound could be reacted with a diamine monomer. The Buchwald-Hartwig coupling would selectively form C-N bonds at the iodo-position, leading to a linear polymer chain. wikipedia.orgruc.dk This approach allows for the creation of poly(ether-amine) structures with pyridine moieties pendant to the main chain. If the diamine monomer also contains pre-existing amide links or is subsequently reacted to form them, a poly(pyridine amide) or a related copolymer can be synthesized. The potential for side reactions, such as polymerization of iodinated heterocyclic compounds under Buchwald-Hartwig conditions, has been noted, which further supports the feasibility of this approach.

Table 2: Buchwald-Hartwig Amination for C-N Bond Formation

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner (monomer) | This compound |

| Amine | Nucleophilic partner (co-monomer) | Aromatic or Aliphatic Diamine |

| Palladium Catalyst | Facilitates oxidative addition/reductive elimination | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes Pd center, promotes reaction | BINAP, Xantphos |

This table outlines the key components for a Buchwald-Hartwig C-N coupling reaction, a versatile method for polymerizing aryl halides like this compound with amines to form polymer chains.

The incorporation of pyridine and halogen moieties into a polymer or material has profound effects on its physical properties. The pyridine ring, being an electron-deficient aromatic system, influences the electronic landscape of a material. In donor-acceptor systems, pyridine derivatives act as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs) and can improve the efficiency and stability of perovskite solar cells. researchgate.net The position of substituents on the pyridine ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for controlling charge injection and transport. researchgate.net Furthermore, the inherent aromaticity and rigidity of the pyridine ring contribute to the thermal stability of polymers, as seen in poly(pyridine imide)s which exhibit high decomposition temperatures. nih.gov

The halogen atom, in this case, iodine, also plays a significant role. The C-I bond can participate in halogen bonding, a non-covalent interaction that can direct crystal packing and influence the morphology of materials. In the context of polymer-based materials, such interactions can affect chain packing and domain formation, thereby modifying the bulk electronic and mechanical properties. In certain systems, such as lithium-halogen power cells, the reaction between halogens and pyridines can generate species that enhance conductivity. nih.gov The combination of the electron-withdrawing pyridine ring and the polarizable iodine atom in this compound provides a dual mechanism for modulating the final properties of materials derived from it.

Table 3: Influence of Structural Moieties on Material Properties

| Structural Moiety | Property Affected | Mechanism of Influence |

|---|---|---|

| Pyridine Ring | Electronic Properties | Acts as an electron-acceptor, allows tuning of HOMO/LUMO levels. researchgate.net |

| Pyridine Ring | Thermal Stability | Rigid aromatic structure increases decomposition temperature. nih.gov |

| Iodine Atom | Electronic Properties | Participates in halogen bonding, influencing molecular packing and charge transport pathways. |

Future Research Directions for 3 4 Iodophenoxymethyl Pyridine

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on developing novel synthetic pathways to 3-(4-Iodophenoxymethyl)pyridine that improve upon traditional methods, which may involve harsh reagents and generate significant waste.

Green chemistry principles can be applied to enhance the synthesis of this compound. google.combeilstein-journals.orgnih.gov Methodologies such as microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for various pyridine (B92270) derivatives. beilstein-journals.orguni.lu One-pot multicomponent reactions (MCRs) offer another promising avenue, as they can construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. beilstein-journals.orgnih.gov The use of recyclable, heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could also be explored to develop more sustainable processes. mdpi.com

A comparative analysis of potential green synthesis methods for analogous pyridine derivatives is presented in Table 1.

Table 1: Potential Green Synthesis Strategies for Pyridine Derivatives

| Method | Key Advantages | Representative Catalyst/Conditions | Potential Applicability to this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced purity. beilstein-journals.orguni.lu | Ethanol, Ammonium Acetate. beilstein-journals.org | Williamson ether synthesis between 3-(chloromethyl)pyridine (B1204626) and 4-iodophenol (B32979) could be accelerated. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. beilstein-journals.orgnih.gov | Various, including catalyst-free conditions. beilstein-journals.org | A convergent synthesis could potentially be designed from simpler precursors. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation. mdpi.com | Zeolites, Magnetic Nanoparticles. mdpi.com | Solid-supported catalysts could facilitate the key bond-forming reactions. |

Advanced Computational Modeling for Predicting Complex Reactivity and Self-Assembly Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling could provide significant insights.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling could be employed to predict the potential biological activities of this compound and its derivatives. rsc.org Molecular docking simulations could elucidate potential binding modes with biological targets. rsc.org Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, including its conformational flexibility and potential for self-assembly into larger supramolecular structures. nih.govepo.org Such studies can reveal how intermolecular forces, such as hydrogen bonding and π-π stacking, might govern the formation of organized assemblies.

The iodine atom in this compound also presents an opportunity to study halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. Computational models can predict the strength and directionality of these interactions.

Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties for Specific Chemical Transformations

The functional groups of this compound—the pyridine nitrogen, the ether oxygen, and the iodine atom—provide multiple sites for modification. Future research should focus on the rational design and synthesis of derivatives with tailored electronic and steric properties.

For instance, substitution on the pyridine ring can modulate its basicity and coordinating ability. The introduction of electron-donating or electron-withdrawing groups on either the pyridine or the phenyl ring can systematically alter the electronic properties of the entire molecule. The iodine atom can be replaced with other functional groups through cross-coupling reactions, opening up a vast chemical space for new derivatives. beilstein-journals.org

The ability to tune these properties is crucial for developing molecules with specific functions, particularly in catalysis, where the ligand's electronic and steric profile dictates the activity and selectivity of a metal catalyst. Table 2 outlines potential modifications and their expected effects.

Table 2: Proposed Derivatives of this compound and Their Potential Effects

| Modification Site | Substituent Type | Potential Effect |

|---|---|---|

| Pyridine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Increased basicity of the pyridine nitrogen, stronger coordination to metal centers. |

| Pyridine Ring | Electron-withdrawing groups (e.g., -CN, -CF₃) | Decreased basicity, altered reactivity in catalytic cycles. |

| Phenyl Ring | Introduction of bulky groups (e.g., -tBu) | Increased steric hindrance, potentially influencing selectivity in catalysis. |

Broader Application in the Development of New Catalytic Systems and Methodologies in Organic Synthesis

The pyridine moiety is a well-established ligand in transition metal catalysis. The structure of this compound makes it a promising candidate for use in novel catalytic systems. The nitrogen atom can coordinate to a metal center, while the rest of the molecule can influence the catalytic environment.

Future research could explore the use of this compound and its derivatives as ligands in a variety of catalytic reactions, including:

Cross-coupling reactions: The development of palladium or copper catalysts bearing these ligands for C-C, C-N, and C-O bond formation.

Hydrogenation reactions: The use of iron, ruthenium, or rhodium complexes for the hydrogenation of various functional groups.

Oxidation reactions: The application in iron- or manganese-catalyzed oxidation of hydrocarbons.

Polymerization reactions: As a component of catalysts for olefin polymerization.

The presence of the iodo-substituent also opens the door to its use as a precursor for bimetallic catalysts or as a heavy-atom-containing ligand for studying reaction mechanisms. The modular nature of the molecule allows for systematic tuning of the ligand properties to optimize catalytic performance for specific organic transformations.

Q & A

Q. What are the recommended synthetic pathways for 3-(4-Iodophenoxymethyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling 4-iodophenol with a pyridine derivative bearing a reactive methyl group. For example, nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) can facilitate ether bond formation between the phenol and pyridine moieties . To optimize yields, control reaction temperature (40–60°C) and use catalysts like KI to enhance iodine displacement efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Segregate halogenated waste (e.g., iodinated byproducts) and dispose via certified hazardous waste services to minimize environmental contamination .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential neurotoxic effects .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : Confirm the structure via H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and C NMR (C-I coupling at ~90 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show a molecular ion peak at m/z 331 (M+H) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) studies suggest oxidative addition of Pd(0) to the C-I bond is rate-limiting. Optimize conditions using Pd(PPh) (5 mol%), KCO base, and DMF at 80°C to achieve >80% conversion . Monitor intermediates via in-situ IR to track reaction progression .

Q. How does the electronic environment of this compound influence its application in medicinal chemistry?

- Methodological Answer : The electron-deficient pyridine ring and iodine’s hydrophobic nature enhance binding to kinase ATP pockets. Structure-Activity Relationship (SAR) studies show that substituting iodine with smaller halogens (Cl, Br) reduces potency by 3–5-fold in kinase inhibition assays . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily protect the pyridine nitrogen with Boc groups to prevent unwanted nucleophilic attacks during alkylation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce byproduct formation .

- Catalyst Screening : Test Pd/Cu bimetallic systems for Ullmann-type couplings to minimize homocoupling of aryl halides .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- Challenge : Iodinated degradation products (e.g., 4-iodophenol) co-elute with the target compound in standard HPLC methods.

- Resolution : Employ UPLC-MS/MS with a HILIC column and MRM transitions (e.g., m/z 331 → 203 for the parent ion) to achieve detection limits of 0.1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.